molecular formula C14H15N3OS2 B276265 6,14-dimethyl-4,17-dithia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraen-9-one

6,14-dimethyl-4,17-dithia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraen-9-one

Cat. No.: B276265
M. Wt: 305.4 g/mol
InChI Key: JXAOSCNCNPEJOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-dimethyl-7,8,9,10-tetrahydro-3H,11H-1benzothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one is a complex organic compound with a unique structure that combines elements of benzothiophene, pyrimidine, and thiadiazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-dimethyl-7,8,9,10-tetrahydro-3H,11H-1benzothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one typically involves multi-step reactions. One common approach includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrimidine ring, and subsequent elimination of N,N-dimethylpropionamide . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,8-dimethyl-7,8,9,10-tetrahydro-3H,11H-1benzothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

2,8-dimethyl-7,8,9,10-tetrahydro-3H,11H-1benzothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,8-dimethyl-7,8,9,10-tetrahydro-3H,11H-1benzothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-dimethyl-7,8,9,10-tetrahydro-3H,11H-1benzothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one is unique due to its combination of benzothiophene, pyrimidine, and thiadiazine rings. This unique structure gives it distinct chemical and biological properties, making it valuable for various scientific research applications.

Properties

Molecular Formula

C14H15N3OS2

Molecular Weight

305.4 g/mol

IUPAC Name

6,14-dimethyl-4,17-dithia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraen-9-one

InChI

InChI=1S/C14H15N3OS2/c1-7-3-4-9-10(5-7)20-12-11(9)13(18)17-14(15-12)19-6-8(2)16-17/h7H,3-6H2,1-2H3

InChI Key

JXAOSCNCNPEJOU-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N4C(=N3)SCC(=N4)C

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N4C(=N3)SCC(=N4)C

Origin of Product

United States

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